molecular formula C10H9N5 B13336302 2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine

2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13336302
M. Wt: 199.21 g/mol
InChI Key: MXRRRDAHIAOEEX-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Comparison: Compared to these similar compounds, 2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine stands out due to its unique combination of pyrazole and imidazopyridine moieties. This structural feature enhances its ability to interact with a broader range of biological targets, making it a more versatile and potent molecule in various applications .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H9N5/c1-15-9(3-5-12-15)10-13-7-2-4-11-6-8(7)14-10/h2-6H,1H3,(H,13,14)

InChI Key

MXRRRDAHIAOEEX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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